![molecular formula C13H17N3OS B2997352 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 1234814-52-8](/img/structure/B2997352.png)
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as IMPTA and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of IMPTA is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This inhibition leads to changes in biochemical and physiological processes, which can have therapeutic effects.
Biochemical and Physiological Effects:
IMPTA has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to have potential as an anti-diabetic and anti-obesity agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of IMPTA for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of this compound is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on IMPTA. Some of the most promising areas of study include its potential as a drug candidate for the treatment of various diseases, its use as a tool for studying biochemical and physiological processes in the body, and its potential as a catalyst in chemical reactions.
In conclusion, IMPTA is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions make it a promising compound for further study.
Synthesis Methods
The synthesis of IMPTA involves the reaction of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid with thiophene-2-carbonyl chloride in the presence of triethylamine. The resulting product is then treated with acetic anhydride to give N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide.
Scientific Research Applications
IMPTA has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate for the treatment of various diseases.
properties
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-9(2)16-12(7-10(3)15-16)14-13(17)8-11-5-4-6-18-11/h4-7,9H,8H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYROTCIJFBLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=CS2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide |
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